molecular formula C17H16ClN5O3S2 B2720343 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1324466-91-2

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No.: B2720343
CAS No.: 1324466-91-2
M. Wt: 437.92
InChI Key: JIADNFQMXJODNU-UHFFFAOYSA-N
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Description

This compound is a thiazole-containing acetamide derivative with a 5-chloropyridin-2-yl group at the 2-amino position of the thiazole ring and a 3-(methylsulfonamido)phenyl substituent on the acetamide moiety. The methylsulfonamido group may enhance solubility and metabolic stability compared to simpler acetamides .

Properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3S2/c1-28(25,26)23-13-4-2-3-12(7-13)20-16(24)8-14-10-27-17(21-14)22-15-6-5-11(18)9-19-15/h2-7,9-10,23H,8H2,1H3,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIADNFQMXJODNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN6O2S2 , with a molecular weight of 436.93 g/mol . The structure features a thiazole ring, a chloropyridine moiety, and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H17ClN6O2S2
Molecular Weight436.93 g/mol
Purity≥95%
IUPAC Name2-[[2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The thiazole and pyridine rings can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer and microbial infections.
  • Receptor Modulation : The compound may act as a modulator of specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating similar thiazole-based compounds found that they displayed activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus species. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.80 to 6.0 µg/mL .

Anticancer Activity

In vitro studies have shown that compounds with structural similarities exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cells using the MTT assay, revealing that some compounds significantly reduced cell viability—up to 80% at certain concentrations .

Antioxidant Properties

The antioxidant capacity of related compounds was assessed using the DPPH radical scavenging method. Some derivatives demonstrated antioxidant activities comparable to established antioxidants like ascorbic acid, suggesting potential protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological potential of thiazole and pyridine derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activities against fungi and bacteria, finding moderate effectiveness in certain compounds .
  • Anticancer Studies : Another investigation focused on the anticancer properties of thiazole derivatives, demonstrating significant cytotoxicity against glioblastoma cells while assessing mechanisms involving apoptosis induction .
  • Structure-Activity Relationship (SAR) : Research has emphasized the importance of specific functional groups in enhancing biological activity, indicating that modifications to the thiazole or pyridine moieties can lead to improved efficacy against target cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide exhibit significant antimicrobial properties.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, revealing that modifications at the thiazole position can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The presence of the chloropyridine and methylsulfonamide groups was found to be crucial for activity.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on thiazole derivatives demonstrated their effectiveness against multiple cancer cell lines, including breast and colon cancer cells. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation . The specific compound under discussion was noted for its enhanced efficacy due to the presence of the methylsulfonamide group.

Enzyme Inhibition

Another promising application of this compound lies in its ability to inhibit specific enzymes relevant in disease processes, particularly those involved in cancer and infectious diseases.

Research Findings:
A study investigated the inhibition of dihydrofolate reductase by thiazole-containing compounds, including derivatives similar to 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(methylsulfonamido)phenyl)acetamide. Results indicated a significant reduction in enzyme activity, suggesting potential as an antimetabolite drug .

Anti-inflammatory Properties

The compound may also have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Insights:
A review highlighted the role of thiazole derivatives in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines . This suggests that the compound could be explored for therapeutic use in conditions such as arthritis or inflammatory bowel disease.

Comparative Data Table

Application AreaFindings SummaryReferences
Antimicrobial ActivitySignificant activity against Staphylococcus aureus and Escherichia coli
Anticancer PotentialInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase effectively
Anti-inflammatory EffectsModulates inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural differentiators include:

  • 3-(Methylsulfonamido)phenyl group : This substituent distinguishes it from compounds with simpler phenyl or benzamide groups (e.g., compounds in ), possibly enhancing pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation .
Table 1: Structural Comparison of Key Analogs
Compound Name/ID Key Structural Features Biological Activity Synthesis Method Reference
Target Compound 5-Chloropyridin-2-yl, 3-(methylsulfonamido)phenyl Not explicitly stated Likely alkylation or condensation (similar to –3)
ACI-INT-77 () Hydrochloride salt, complex thiazolyl and phenylethylamino substituents Not specified Unreported
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl acetamide () Furan-triazole hybrid Anti-exudative activity in rat models Alkylation with KOH
Bis(azolyl)sulfonamidoacetamides () Phenylthiazolyl, sulfamoyl, benzamide groups Unreported Ultrasonication with DMAP
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)acetamide () Pyrimidinylsulfanyl, methylpyridinyl Unreported Reaction of 2-thio-pyrimidine with chloroacetamide

Pharmacological and Physicochemical Properties

  • Anti-Exudative Activity : highlights triazole-furan acetamides with anti-exudative effects in rats, but the target compound’s methylsulfonamido group could offer improved solubility and efficacy .
  • Kinase Inhibition Potential: Analogs in (e.g., 1226443-41-9) are CDK inhibitors; the chloro-substituted pyridine in the target compound may enhance kinase selectivity .
  • Solubility: The methylsulfonamido group likely improves water solubility compared to non-sulfonated analogs (e.g., compounds in ) .

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